Tyrphostin 51
Description
Tyrphostin A51 is a kind of Protein tyrosine kinase inhibitor involved in cell proliferation and differentiation. (NCI)
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UNXLUWIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017104 | |
| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-90-5, 126433-07-6 | |
| Record name | AG 183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin A 51 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Modulation of MAPK Signaling via Tyrphostin 51 (AG-183)
Executive Summary
This technical guide delineates the mechanistic action and experimental application of Tyrphostin 51 (Tyrphostin A51, AG-183) within the context of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Tyrphostin 51 is a synthetic benzylidenemalononitrile derivative that functions as a potent, reversible inhibitor of protein tyrosine kinases (PTKs), specifically the Epidermal Growth Factor Receptor (EGFR/ErbB1).
By competitively inhibiting the kinase domain of EGFR, Tyrphostin 51 prevents the autophosphorylation events required to recruit adaptor proteins (Grb2/SOS), thereby silencing the downstream Ras-Raf-MEK-ERK cascade. This guide provides researchers with a validated framework for using Tyrphostin 51 to dissect MAPK dependency in cellular proliferation and apoptosis models.
Mechanistic Profile
Molecular Target and Mode of Action
Tyrphostin 51 belongs to the tyrphostin class of small molecules designed to mimic the tyrosine moiety of protein substrates. Unlike non-selective kinase inhibitors, Tyrphostins were engineered to discriminate between PTKs.
-
Primary Target: EGFR (ErbB1) cytosolic tyrosine kinase domain.
-
Mechanism: It functions as a competitive inhibitor (typically competing with the substrate or ATP binding), preventing the transfer of the
-phosphate from ATP to the tyrosine residues on the receptor's C-terminal tail. -
Specificity: While highly active against EGFR, specificity is dose-dependent.[1] At high micromolar concentrations, off-target effects on mitochondrial respiration or other PTKs may occur.
Impact on the MAPK Signaling Cascade
The MAPK/ERK pathway is the canonical effector of EGFR signaling. The causality of Tyrphostin 51 intervention is as follows:
-
Ligand Binding: EGF binds EGFR, inducing dimerization.
-
Inhibition Point: Tyrphostin 51 binds the kinase domain, blocking autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).
-
Signal Interruption: Lack of phospho-tyrosine sites prevents the SH2 domain of Grb2 from docking.
-
Cascade Failure: Without Grb2 recruitment, SOS (GEF) is not brought to the membrane
Ras remains GDP-bound (inactive) Raf , MEK , and ERK remain unphosphorylated. -
Phenotypic Outcome: Loss of nuclear p-ERK translocation leads to G1 cell cycle arrest and induction of apoptosis (Caspase-3 activation).
Pathway Visualization
The following diagram illustrates the precise node of inhibition within the signal transduction network.
Caption: Schematic of MAPK signaling showing Tyrphostin 51 competitive inhibition of EGFR kinase activity, preventing downstream ERK activation.
Experimental Framework
To ensure scientific integrity, the following protocol utilizes a self-validating design . You must demonstrate that the inhibitor specifically reverses the effect of the agonist (EGF).
Reagent Preparation
-
Tyrphostin 51 Stock: Dissolve in high-grade DMSO. Typical stock concentration: 10 mM or 50 mM.
-
Note: Tyrphostins are light-sensitive. Store in amber vials at -20°C.
-
-
Stimulant: Recombinant Human EGF (100 ng/mL final).
Cell Treatment Protocol (Self-Validating)
This workflow compares Basal, Stimulated, and Inhibited states to confirm pathway specificity.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., A549, HeLa, or Granulosa cells) to reach 70-80% confluency.
-
Starvation (Critical): Wash cells 2x with PBS and incubate in serum-free medium for 12-24 hours.
-
Reasoning: Serum contains growth factors that activate MAPK, masking the specific effect of EGF.
-
-
Pre-treatment (Inhibition Phase):
-
Stimulation (Activation Phase):
-
Add EGF (100 ng/mL) to Groups B and C. Leave Group A as "Basal".
-
Duration: Incubate for exactly 15 minutes . (MAPK phosphorylation peaks rapidly).
-
-
Termination: Place plates on ice immediately. Aspirate media and wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
Workflow Visualization
Caption: Experimental workflow designed to validate Tyrphostin 51 efficacy via reversal of EGF-induced signaling.
Data Analysis & Interpretation
Expected Quantitative Results
The following table summarizes the expected Western Blot densitometry data relative to Total ERK (loading control).
| Experimental Condition | p-EGFR (Y1068) | p-ERK1/2 (T202/Y204) | Biological Interpretation |
| Vehicle (No EGF) | Low / Undetected | Low (Basal) | Baseline cellular activity. |
| Vehicle + EGF | High | High | Successful pathway activation. |
| Tyrphostin 51 + EGF | Reduced | Reduced | Successful upstream inhibition. |
| Tyrphostin 51 (No EGF) | Low | Low | Checks for agonist activity (should be null). |
Troubleshooting & Validation
-
Lack of Inhibition: If p-ERK remains high in Group C, verify the concentration. Some cell lines with KRAS mutations (downstream of EGFR) may be resistant to upstream EGFR inhibition.
-
Toxicity: If cells detach during pre-treatment, the concentration (e.g., >50 µM) may be inducing necrosis rather than specific signaling blockade.
-
Specificity Check: Use Tyrphostin A1 (an inactive analog) as a negative control to prove that the effect is due to kinase inhibition and not general chemical toxicity.
References
-
MedChemExpress. Tyrphostin A51 (AG-183) Product Information and Biological Activity.
-
PubMed. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells.[3]
-
Cell Signaling Technology. Tyrphostin AG 1478 (Related EGFR Inhibitor Mechanism).
-
MDPI. The Complex Role of MAPK/ERK Signaling Pathway in Different Types of Thrombocytopenia. [4]
-
NIH / PubMed Central. Discovery of uncompetitive inhibitors of SapM that compromise intracellular survival of Mycobacterium tuberculosis (SAR of Tyrphostin 51).
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of uncompetitive inhibitors of SapM that compromise intracellular survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Tyrphostin 51 (AG 183) – Mechanistic Action & Apoptotic Induction in Neoplastic Models
Executive Summary: The Pharmacological Profile
Tyrphostin 51 (also chemically designated as AG 183 ) represents a specific subclass of protein tyrosine kinase (PTK) inhibitors known as tyrphostins.[1] Unlike the broad-spectrum quinazoline-based inhibitors (e.g., Gefitinib), Tyrphostin 51 is a benzylidenemalononitrile/butadiene derivative designed to compete with the substrate site or ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR/ErbB1).
While early tyrphostins were often cytostatic, Tyrphostin 51 has demonstrated a distinct capability to induce apoptosis (programmed cell death) in EGFR-dependent cell lines. This guide dissects the molecular causality of this induction, moving beyond simple proliferation assays to the core apoptotic machinery: the suppression of the MAPK/ERK survival axis and the subsequent activation of Caspase-3.
Key Compound Data
| Parameter | Specification |
| Common Name | Tyrphostin 51 |
| Alternative ID | AG 183; Tyrphostin A51 |
| Chemical Name | 2-Amino-1,1,3-tricyano-4-(3',4',5'-trihydroxyphenyl)butadiene |
| CAS Number | 122520-90-5 (or 126433-07-6) |
| Primary Target | EGFR Kinase (IC50 ≈ 0.8 µM) |
| Secondary Effects | Mitochondrial uncoupling (class effect), Taurine release inhibition |
| Solubility | DMSO (Critical: poorly soluble in aqueous buffers) |
Mechanism of Action: The Apoptotic Trigger
To understand how Tyrphostin 51 induces apoptosis, one must recognize that EGFR signaling is not merely mitogenic; it is anti-apoptotic . Constitutive EGFR activation suppresses pro-apoptotic factors (Bax/Bad) via the PI3K/AKT and MAPK/ERK pathways.
The Blockade (Upstream)
Tyrphostin 51 acts as an ATP-competitive inhibitor at the intracellular tyrosine kinase domain of EGFR.
-
Binding: The compound docks into the kinase domain.
-
Inhibition: It prevents the transfer of the
-phosphate from ATP to the tyrosine residues on the receptor's C-terminal tail. -
Outcome: Autophosphorylation (e.g., at Tyr1173, Tyr1068) is abolished.
The Signal Collapse (Downstream)
The failure of autophosphorylation prevents the recruitment of SH2-domain containing adaptors (Grb2/SOS). This leads to a collapse of the RAS
-
Normal State: Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors (e.g., Elk-1, c-Myc) that drive survival and proliferation.
-
Tyrphostin 51 State: p-ERK levels plummet. The cell loses its "survival signal."
The Execution (Apoptosis)
The withdrawal of the ERK survival signal tips the balance of Bcl-2 family proteins:
-
Bcl-2 Downregulation: Anti-apoptotic Bcl-2 levels decrease.
-
Caspase Activation: Without Bcl-2 suppression, Cytochrome C is released (potentially aided by tyrphostin-mediated mitochondrial stress), activating Caspase-9 and subsequently the executioner Caspase-3 .
-
Nuclear Fragmentation: Caspase-3 cleaves PARP and other substrates, leading to the DNA fragmentation characteristic of apoptosis.
Pathway Visualization (DOT Diagram)
Figure 1: T51 blocks EGFR, collapsing the MAPK pathway, removing Bcl-2 protection, and triggering Caspase-3 mediated cell death.[2]
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that "adding drug and counting cells" is insufficient. You must prove the mechanism (EGFR inhibition) correlates with the phenotype (Apoptosis).
Protocol A: Dose-Response Viability & IC50 Determination
Objective: Establish the working concentration window where T51 is cytotoxic but specific. Critical Control: Use Tyrphostin A1 as a negative control (structurally similar but inactive against EGFR).[3]
-
Seeding: Plate EGFR-positive cancer cells (e.g., A431, A549, or MDA-MB-468) at 5,000 cells/well in 96-well plates.
-
Starvation (Crucial): Serum-starve cells (0.5% FBS) for 12 hours prior to treatment. This synchronizes the cell cycle and ensures EGFR activation is driven by added EGF, not undefined serum factors.
-
Treatment:
-
Pre-incubate with Tyrphostin 51 (0.1, 0.5, 1.0, 5.0, 10 µM) for 1 hour.
-
Stimulate with EGF (10-50 ng/mL).
-
-
Readout: Perform MTT or WST-1 assay at 24h and 48h.
-
Validation: Calculate IC50. For T51, specific EGFR inhibition should occur < 2 µM. Toxicity > 20 µM may indicate off-target mitochondrial uncoupling.
Protocol B: Definitive Apoptosis Assay (Annexin V/PI)
Objective: Distinguish true apoptosis (phosphatidylserine flip) from necrosis.
-
Treatment: Treat cells with T51 (at determined IC50 and 2x IC50) for 24 hours.
-
Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them. Do not over-trypsinize , as this cleaves membrane proteins and causes false positives.
-
Staining:
-
Wash in cold PBS.
-
Resuspend in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - stains permeable/dead cells).
-
-
Flow Cytometry:
-
Q4 (Annexin-/PI-): Live.
-
Q3 (Annexin+/PI-): Early Apoptosis (The specific T51 effect).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Protocol C: Mechanistic Confirmation (Western Blot)
Objective: Prove the pathway collapse (The "E-E-A-T" component).
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF). Without these, you cannot detect p-EGFR.
-
Targets:
-
p-EGFR (Tyr1068): Must decrease with T51.
-
Total EGFR: Loading control (should remain stable initially).
-
p-ERK1/2: Must decrease (downstream readout).
-
Cleaved Caspase-3: Must appear/increase (apoptotic marker).
-
PARP: Look for the 89 kDa cleaved fragment.
-
Workflow Visualization (DOT Diagram)
Figure 2: Step-by-step workflow to correlate chemical inhibition with biological phenotype.
Technical Considerations & Troubleshooting
Solubility & Stability
-
Solvent: Tyrphostin 51 is hydrophobic. Dissolve in 100% DMSO to create a stock (e.g., 10-50 mM). Store at -20°C.
-
Precipitation: When adding to cell culture media, ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity. Watch for crystal formation in the media; if crystals form, the effective dose is unknown.
The "Mitochondrial Artifact" Warning
Many tyrphostins (including AG17 and potentially AG 183/T51) can act as mitochondrial uncouplers at high concentrations (>10-20 µM).
-
Symptom: Rapid ATP depletion before Caspase activation.
-
Differentiation: If cells die within 1-2 hours, it is likely necrosis due to ATP crash, not EGFR-mediated apoptosis. True apoptosis via MAPK suppression usually takes 12-24 hours.
References
-
Re, F. et al. (2005). "Epidermal Growth Factor Receptor Inhibition by Tyrphostin 51 Induces Apoptosis in Luteinized Granulosa Cells."[2] The Journal of Clinical Endocrinology & Metabolism, 90(2), 1156–1162. Retrieved from [Link]
- Core citation for the MAPK/Caspase-3 apoptotic mechanism.
- Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science, 267(5205), 1782-1788.
Sources
Tyrphostin 51 CAS number 122520-90-5 research grade
Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain CAS: 122520-90-5
Executive Summary
Tyrphostin 51 (also known as RG-50864) is a synthetic benzylidenemalononitrile derivative designed as a tyrosine kinase inhibitor (TKI). Historically significant as one of the earlier "rational designs" for kinase inhibition, it functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1).
Unlike modern third-generation TKIs (e.g., osimertinib) which are often covalent and highly specific to mutant forms, Tyrphostin 51 is a reversible inhibitor often utilized in basic research to dissect signal transduction pathways. Its mechanism—displaying mixed competitive kinetics regarding ATP and the peptide substrate—makes it a unique tool for studying kinase domain dynamics.
Key Application Scope:
-
Blockade of EGFR autophosphorylation (Tyr1173/Tyr1068).
-
Induction of apoptosis in EGFR-overexpressing tumor lines (e.g., A431, A549).
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
To ensure reproducibility, the physical handling of Tyrphostin 51 requires strict adherence to solubility limits. It is hydrophobic and prone to precipitation in aqueous media if not managed correctly.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-(3,4-Dihydroxybenzylidene)malononitrile |
| Alternate Names | RG-50864, Tyrphostin 51 |
| Molecular Formula | C₁₀H₆N₂O₂ |
| Molecular Weight | 186.17 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility (DMSO) | Soluble up to ~50 mg/mL (warm may be required) |
| Solubility (Water) | Practically insoluble |
| Cell-Free IC₅₀ | ~0.8 µM (EGFR kinase) |
| Cellular Effective Dose | 10 µM – 50 µM (Cell line dependent) |
Reconstitution Protocol (Critical)
The "Solvent Crash" Risk: A common failure mode is adding the DMSO stock directly to a static volume of culture media, causing immediate precipitation.
-
Stock Preparation: Dissolve 5 mg of Tyrphostin 51 in 1 mL of anhydrous DMSO to create a ~27 mM stock. Vortex until the solution is clear orange/red.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3-6 months. Avoid freeze-thaw cycles.[3]
-
Working Solution: Dilute the DMSO stock stepwise into the media while vortexing, or add the stock to the culture dish with immediate swirling. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Mechanism of Action (MOA)[2]
Tyrphostin 51 inhibits the intrinsic tyrosine kinase activity of the EGFR. Unlike pure ATP-competitive inhibitors (which bind solely to the ATP pocket), Tyrphostin 51 exhibits mixed competitive inhibition . It competes with the substrate (the tyrosine residue on the target protein or the receptor tail itself) and, to a lesser extent, ATP. This dual interference prevents the receptor from autophosphorylating, thereby shutting down the downstream signaling cascade.
Signaling Pathway Blockade
The following diagram illustrates the specific intervention point of Tyrphostin 51 within the EGFR signaling cascade.
Figure 1: Tyrphostin 51 intervenes at the EGFR kinase domain, preventing autophosphorylation and halting the MAPK/ERK proliferative signal.
Experimental Protocols: Validation by Western Blot
Simply adding the drug is insufficient. You must validate target engagement. The gold standard for Tyrphostin 51 efficacy is the reduction of phosphorylated EGFR (p-EGFR) following EGF stimulation.
Rationale for Dose Selection
While the cell-free IC₅₀ is ~0.8 µM, intracellular ATP levels (mM range) compete with the inhibitor. Therefore, cellular assays typically require 10 µM to 50 µM to observe robust inhibition.
Step-by-Step Workflow
Materials:
-
A431 or A549 cells (EGFR positive).
-
Serum-Free Media (SFM).
-
EGF (Recombinant human).
-
Tyrphostin 51 Stock (27 mM in DMSO).
-
Lysis Buffer (RIPA + Phosphatase Inhibitors).
Protocol:
-
Seeding: Plate cells to reach 70-80% confluency.
-
Starvation (Crucial): Wash cells 2x with PBS and incubate in Serum-Free Media for 12–16 hours. Why? This eliminates basal phosphorylation caused by growth factors in serum, resetting the baseline.
-
Pre-treatment: Add Tyrphostin 51 (e.g., 20 µM) or Vehicle (DMSO) to the SFM. Incubate for 1 to 2 hours at 37°C.
-
Stimulation: Add EGF (final concentration 50–100 ng/mL) directly to the media containing the inhibitor. Incubate for exactly 15 minutes .
-
Termination: Aspirate media immediately. Wash once with ice-cold PBS. Add ice-cold Lysis Buffer.
-
Analysis: Perform Western Blot probing for p-EGFR (Tyr1068) and Total EGFR .
Experimental Logic Flow
Figure 2: Sequential workflow for validating Tyrphostin 51 activity. Pre-treatment prior to stimulation is essential for competitive binding.
Troubleshooting & Controls
Self-Validating Systems
To ensure your data is trustworthy, every experiment must include these controls:
| Control Type | Condition | Expected Outcome |
| Negative Control | DMSO Only + No EGF | Low/No p-EGFR signal (Basal). |
| Positive Control | DMSO Only + EGF (100 ng/mL) | Strong p-EGFR signal (Maximal activation). |
| Experimental | Tyrphostin 51 + EGF | Reduced p-EGFR signal compared to Positive Control. |
| Loading Control | Total EGFR / Actin | Equal intensity across all lanes. |
Common Pitfalls
-
Lack of Inhibition:
-
Cause: High intracellular ATP concentration.[1]
-
Solution: Titrate dose up to 50 µM. Ensure pre-incubation time is at least 1 hour to allow cellular entry and equilibrium binding.
-
-
Precipitation:
-
Cause: Aqueous shock.
-
Solution: Do not dilute T51 in PBS before adding to cells. Pipette DMSO stock directly into the swirling media volume.
-
-
High Background Signal:
-
Cause: Incomplete serum starvation.
-
Solution: Ensure 12+ hours of serum-free incubation. Wash thoroughly to remove residual serum factors.
-
References
-
Levitzki, A., et al. (1991). "Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction."[4] Science.
-
Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "Product Information: Tyrphostin 51." Merck/Sigma Technical Data Sheet.
-
Santa Cruz Biotechnology. "Tyrphostin 51 (CAS 122520-90-5) Data Sheet." SCBT Product Support.
-
Cayman Chemical. "Tyrphostin 51 Product Information." Cayman Chemical.[5]
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
optimal concentration of Tyrphostin A51 for in vitro assays
Abstract & Core Utility
Tyrphostin A51 (also known as AG-183 ) is a potent, low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase.[1] Unlike broad-spectrum kinase inhibitors, Tyrphostin A51 belongs to the benzylidenemalononitrile class, originally designed to offer higher specificity by targeting the substrate sub-site of the kinase domain, though many also exhibit ATP-competitive kinetics.
Primary Applications:
-
Inhibition of EGFR Autophosphorylation: Blocking the activation of downstream MAPK/ERK and PI3K/Akt pathways.
-
Cell Proliferation Assays: Inducing G1 phase arrest and apoptosis in EGFR-overexpressing tumor lines (e.g., A431, A549).
-
Physiological Studies: Uniquely identified as an inhibitor of volume-dependent taurine release in astrocytes and glial cells.
Critical Reference Value:
-
Cell-Free IC50: ~0.8 µM (800 nM) against isolated EGFR kinase.
-
Cell-Based Working Range: 1 µM – 50 µM (Optimization required due to intracellular ATP competition and membrane permeability).
Chemical & Physical Properties
Before initiating assays, ensure the compound integrity. Tyrphostins are light-sensitive and prone to oxidation in solution.
| Property | Specification |
| Systematic Name | (Z)-2-cyano-3-(3,4-dihydroxyphenyl)-2-butenamide (often cited as AG-183) |
| Molecular Weight | 268.23 g/mol |
| Formula | C₁₃H₈N₄O₃ |
| Solubility | Soluble in DMSO (up to 20 mg/mL or ~75 mM). Insoluble in water. |
| Appearance | Yellow to orange solid. |
| Storage (Solid) | -20°C (Desiccated). Stable for >2 years.[1] |
| Storage (Solution) | -80°C in single-use aliquots. Stable for <1 month. Avoid freeze-thaw. |
Mechanism of Action
Tyrphostin A51 inhibits the intrinsic kinase activity of EGFR. By preventing the phosphorylation of tyrosine residues on the receptor's cytoplasmic tail, it abrogates the recruitment of adapter proteins (Grb2, Shc), effectively silencing the mitogenic signal.
Figure 1: Mechanism of Tyrphostin A51 inhibition.[2][3][4] The compound competes at the kinase domain, preventing autophosphorylation and downstream signaling.
Protocol 1: Reconstitution & Stock Preparation
Objective: Prepare a stable 10 mM stock solution.
Safety Note: Tyrphostins are potent kinase inhibitors. Wear PPE (gloves, lab coat, goggles) and handle in a fume hood.
-
Calculate Mass:
-
To prepare 1 mL of 10 mM stock : Weigh 2.68 mg of Tyrphostin A51.
-
Note: If the commercial vial contains 5 mg, add 1.86 mL of DMSO to achieve 10 mM.
-
-
Dissolution:
-
Add high-grade (cell culture tested) DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Tip: If particulate remains, sonicate in a water bath for 5 minutes at room temperature.
-
-
Aliquot & Store:
-
Divide into small aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.
-
Store at -80°C.
-
Expiration: Discard working aliquots after 1 month or if a color change (darkening) is observed.
-
Protocol 2: Determination of Optimal Concentration (Dose-Response)
Objective: Determine the specific IC50 for your cell line. While the cell-free IC50 is ~0.8 µM, cellular IC50s are typically higher (1–10 µM) due to ATP competition and membrane transport.
Experimental Design:
-
Cell Line: A431 (High EGFR, positive control) or your target line.
-
Assay Type: Western Blot (Phospho-EGFR Tyr1068) or Cell Viability (MTT/CellTiter-Glo).
-
Controls:
-
Negative: DMSO Vehicle (0.1%).
-
Positive: Known EGFR inhibitor (e.g., Gefitinib) or EGF stimulation without inhibitor.
-
Specificity Control:Tyrphostin AG-9 (structurally similar but inactive) is recommended to rule out non-specific toxicity.
-
Workflow:
Figure 2: Workflow for determining optimal inhibitory concentration in cell-based assays.
Step-by-Step Procedure:
-
Seeding: Plate cells (e.g., 5,000 cells/well for 96-well) in complete medium. Allow to adhere for 24 hours.
-
Serum Starvation (Critical):
-
Wash cells with PBS.
-
Replace with serum-free medium (or 0.5% FBS) for 12–16 hours.
-
Reason: High serum contains growth factors that mask EGFR-specific effects and compete with the inhibitor.
-
-
Inhibitor Treatment:
-
Prepare a 2X working solution of Tyrphostin A51 in serum-free media.
-
Add to cells to achieve final concentrations: 0 (DMSO), 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µM .
-
Incubate for 2 hours (Pre-incubation allows the inhibitor to enter the cell and bind the kinase).
-
-
Stimulation:
-
Add EGF (Epidermal Growth Factor) to a final concentration of 50–100 ng/mL .
-
Incubate for 15–30 minutes (for phosphorylation readout) or 24–48 hours (for proliferation readout).
-
-
Readout:
-
Western Blot: Lyse cells; probe for p-EGFR (Tyr1068) vs. Total EGFR.
-
Viability: Add MTT/MTS reagent and measure absorbance.
-
Data Interpretation & Troubleshooting
Expected Results:
-
Phosphorylation: You should see a dose-dependent decrease in p-EGFR bands. >90% inhibition is typically achieved between 5–20 µM in A431 cells.
-
Viability: IC50 for growth inhibition is often higher than kinase inhibition due to compensatory pathways.
Troubleshooting Table:
| Issue | Possible Cause | Solution |
| Precipitation in Media | Concentration >50 µM or cold media. | Warm media to 37°C before adding stock. Do not exceed 0.5% final DMSO. |
| No Inhibition | High ATP competition or serum interference. | Increase dose to 20–50 µM. Ensure strict serum starvation. |
| High Toxicity in Control | DMSO toxicity or off-target effects. | Keep DMSO <0.1%. Use Tyrphostin AG-9 as a negative control to verify specificity. |
| Variable Results | Unstable compound. | Use fresh aliquots. Do not store diluted working solutions. |
References
-
Gazit, A., et al. (1989).[2] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.[2] Link
-
Levitzki, A., & Gilon, C. (1991). "Tyrphostins as molecular tools and potential antiproliferative drugs."[3][5] Trends in Pharmacological Sciences, 12(5), 171-174. Link
-
Cayman Chemical. "AG-183 Product Information." Link
-
MedChemExpress. "Tyrphostin A51 Datasheet & Biological Activity." Link
-
Alexander, A., et al. (1999). "[3H]taurine and D-[3H]aspartate release from astrocyte cultures are differently regulated by tyrosine kinases."[6] American Journal of Physiology-Cell Physiology, 276(5), C1226-C1230. Link
Sources
- 1. adooq.com [adooq.com]
- 2. apexbt.com [apexbt.com]
- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Protocol for the Dissolution and Handling of Tyrphostin 51 (Tyrphostin A51) for Cell Culture
Abstract & Introduction
Tyrphostin 51 (also known as Tyrphostin A51 or RG-50864) is a synthetic benzylidenemalononitrile compound that functions as a protein tyrosine kinase (PTK) inhibitor, exhibiting selectivity for the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike broad-spectrum kinase inhibitors, Tyrphostin 51 competes with the substrate binding site of the kinase domain, effectively blocking autophosphorylation and downstream signal transduction.
However, its lipophilic nature and poor aqueous solubility present significant challenges in cell culture applications. Improper dissolution often leads to micro-precipitation in aqueous media, resulting in inconsistent IC50 values and false-negative biological data. This guide provides a standardized, error-proof protocol for preparing Tyrphostin 51, ensuring stability and bioavailability in in vitro assays.
Physicochemical Profile & Solubility Data
Before handling, verify the compound specifications to ensure accurate molarity calculations.
| Property | Specification |
| Compound Name | Tyrphostin 51 (Tyrphostin A51) |
| CAS Number | 122520-90-5 |
| Molecular Formula | C₁₃H₈N₄O₃ |
| Molecular Weight | 268.23 g/mol |
| Appearance | Yellow to orange powder |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) (Anhydrous) |
| Solubility Limit (DMSO) | ~20–50 mg/mL (Requires sonication at high conc.)[2][3] |
| Solubility (Water) | Insoluble (Precipitates immediately) |
| Storage (Powder) | -20°C, Desiccated, Protected from Light |
Protocol: Preparation of Stock Solution
Critical Pre-requisite: Tyrphostin 51 is sensitive to light and moisture. Perform all weighing and dissolution steps under reduced light (or amber tubes) and use anhydrous DMSO (grade ≥99.9%, water content <0.005%).
Step 1: Calculation
Target a stock concentration of 10 mM or 50 mM . A 10 mM stock is generally recommended to allow for easier pipetting volumes during dilution while keeping DMSO volume low.
-
Target Concentration: 10 mM (10 mmol/L)
-
Volume: 1 mL
-
Mass Required:
Step 2: Dissolution Workflow
-
Weighing: Accurately weigh ~3–5 mg of Tyrphostin 51 powder into a sterile, amber microcentrifuge tube. Record the exact mass.
-
Solvent Calculation: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
-
Formula:
-
-
Solubilization: Add the calculated volume of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, use a sonicating water bath for 5 minutes at room temperature. Note: The solution should be clear yellow/orange.
-
Aliquoting: Divide the stock solution into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months).
Visualization: Stock Preparation Workflow
Figure 1: Step-by-step workflow for preparing a stable stock solution of Tyrphostin 51.[3]
Protocol: Application in Cell Culture[5][6][7]
The Challenge: Adding a high-concentration DMSO stock directly to aqueous media often causes "shock precipitation," where the compound crashes out of solution before dispersing.
Step 1: Determine Working Concentration
Typical IC50 values for EGFR inhibition range from 0.8 µM to 10 µM depending on the cell line and ATP concentration.
-
Standard Screening Conc: 10 µM
-
DMSO Limit: The final DMSO concentration in the culture well must be < 0.1% (v/v) to avoid solvent toxicity.
Step 2: Intermediate Dilution (The "Step-Down" Method)
Do not pipette 1 µL of stock directly into 10 mL of media. Instead, create a 10x or 100x intermediate.
Example: Treating 10 mL of cells at 10 µM (Final) using a 10 mM Stock.
-
Prepare Intermediate (100x): Dilute 10 µL of 10 mM Stock into 990 µL of warm culture media (or PBS).
-
Result: 1 mL of 100 µM Tyrphostin 51 (now in 1% DMSO).
-
Action: Vortex immediately. This lower concentration is less likely to precipitate.
-
-
Final Application: Add 1 mL of the Intermediate solution to 9 mL of cell culture.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1%.
-
Step 3: Incubation
-
Pre-incubation: For kinase inhibition assays, pre-incubate cells with Tyrphostin 51 for 1–2 hours prior to stimulating with EGF. This ensures the inhibitor occupies the kinase pocket before the ligand triggers dimerization.
Biological Context: Mechanism of Action[1][8][9]
Tyrphostin 51 acts as a competitive inhibitor with respect to the substrate (tyrosine residues) and acts on the EGFR kinase domain. Understanding this pathway is crucial for experimental timing.
Figure 2: Tyrphostin 51 inhibits EGFR autophosphorylation, halting the downstream MAPK signaling cascade.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high or added too rapidly. | Use the "Intermediate Dilution" method (Section 4). Vortex media while adding the compound dropwise. |
| Loss of Potency | Hydrolysis due to moisture or freeze-thaw cycles. | Use anhydrous DMSO.[4][5] Store in single-use aliquots. Discard aliquots older than 1 month at -20°C. |
| Cytotoxicity (Controls) | DMSO concentration > 0.1%. | Include a "Vehicle Control" (DMSO only) at the same % v/v to distinguish solvent effects from drug effects. |
| Inconsistent IC50 | Competitive inhibition kinetics. | Ensure ATP concentration in the assay is controlled, as high ATP can affect inhibitor efficacy (though Tyrphostin 51 is more substrate-competitive). |
References
-
Levitzki, A., & Gazit, A. (1995).[6] Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (Contextual grounding for Tyrphostin mechanism).
Sources
- 1. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
Technical Assessment of EGFR Tyrosine Kinase Inhibition by Tyrphostin 51 via Western Blot
Application Note & Protocol Guide
Executive Summary
This technical guide details the validation of Tyrphostin 51 (Tyrphostin A51) as an inhibitor of Epidermal Growth Factor Receptor (EGFR) autophosphorylation. Unlike broad-spectrum kinase inhibitors, Tyrphostin 51 belongs to the benzylidenemalononitrile class, acting as a competitive inhibitor of the substrate binding site of the EGFR kinase domain.
Successful detection of phosphorylated EGFR (p-EGFR) requires a rigorous "Starve-Block-Stimulate" experimental design to maximize the signal-to-noise ratio. This protocol synthesizes optimal cell culture manipulation with high-fidelity Western blotting techniques, specifically addressing the instability of phosphoproteins during lysis.
Mechanistic Background & Experimental Logic[1][2]
The Target: EGFR Signaling Cascade
EGFR (ErbB1) is a receptor tyrosine kinase (RTK).[1][2] Upon ligand binding (e.g., EGF), the receptor dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues (e.g., Tyr1068, Tyr1173). This recruits downstream effectors like Grb2 and SOS, activating the MAPK/ERK pathway.
The Inhibitor: Tyrphostin 51[2]
-
Mechanism: Tyrphostin 51 competes with the substrate for the kinase domain of EGFR, preventing the transfer of phosphate from ATP to the tyrosine residue.
-
Experimental Expectation: Treatment with Tyrphostin 51 should result in a dose-dependent reduction of p-EGFR band intensity without significantly altering Total EGFR levels (unless degradation is induced over long durations).
Pathway Visualization
The following diagram illustrates the intervention point of Tyrphostin 51 within the EGFR signaling cascade.
Caption: Tyrphostin 51 acts at the receptor level, blocking the auto-phosphorylation required to recruit downstream effectors.
Experimental Design: The "Starve-Block-Stimulate" Model
To accurately measure inhibition, basal phosphorylation must be minimized (Starvation), the inhibitor allowed to bind (Block), and the system challenged with a ligand (Stimulate).
| Phase | Duration | Condition | Purpose |
| 1. Seed | 24 Hours | Complete Media (10% FBS) | Establish 70-80% confluency. |
| 2. Starve | 16-24 Hours | Serum-Free Media (0% FBS) | Eliminate basal signaling from serum growth factors. |
| 3. Block | 1-2 Hours | Serum-Free Media + Tyrphostin 51 | Allow inhibitor to equilibrate and bind EGFR kinase domains. |
| 4. Stimulate | 5-15 Mins | Serum-Free Media + EGF (100 ng/mL) | Induce rapid phosphorylation spike to test inhibition efficacy. |
| 5. Harvest | Immediate | Cold Lysis Buffer | Terminate reaction and preserve phosphoproteins. |
Detailed Protocol
Reagent Preparation
A. Tyrphostin 51 Stock Solution
-
Solubility: Soluble in DMSO.
-
Preparation: Dissolve 5 mg in DMSO to create a 10-50 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
Working Concentration: Typically 1 µM – 50 µM. Perform a dose-response curve (e.g., 0, 5, 10, 25, 50 µM).
B. Modified RIPA Lysis Buffer (Critical for Phosphoproteins) Standard RIPA is insufficient. You must add phosphatase inhibitors to prevent rapid dephosphorylation by endogenous enzymes during lysis.[3]
-
Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA.
-
Add immediately before use:
-
Protease Inhibitor Cocktail (1x)
-
Sodium Orthovanadate (Na3VO4): 1-2 mM (Inhibits tyrosine phosphatases).
-
Sodium Fluoride (NaF): 10-50 mM (Inhibits serine/threonine phosphatases).
-
Cell Treatment & Lysis Workflow
-
Culture: Use A431 cells (human epidermoid carcinoma) due to their high EGFR expression.
-
Starvation: Wash cells 2x with PBS, then add serum-free DMEM for 16h.
-
Inhibitor Treatment: Add Tyrphostin 51 at desired concentrations. Include a DMSO Vehicle Control . Incubate for 2 hours at 37°C.
-
Stimulation: Add EGF (final conc. 100 ng/mL) directly to the media for 10 minutes .
-
Note: Do not wash off the inhibitor before adding EGF.
-
-
Lysis (The "Cold Chain"):
-
Place plate on ice .
-
Aspirate media and wash 1x with ice-cold PBS .
-
Add ice-cold Modified RIPA Buffer (approx. 200 µL per well of 6-well plate).
-
Scrape cells and transfer to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 20 mins with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
Western Blotting Parameters
A. Gel Electrophoresis (SDS-PAGE)
-
Load: 20-30 µg total protein per lane.
-
Gel %: 8% or 10% polyacrylamide (EGFR is ~170-180 kDa; low percentage gels resolve high MW proteins better).
B. Transfer
-
Membrane: PVDF (activated in methanol) or Nitrocellulose.
-
Condition: Wet transfer is recommended for high MW proteins (e.g., 100V for 90 mins at 4°C).
C. Blocking & Antibody Incubation (Crucial for Signal)
-
Blocking Buffer: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).
-
Warning: Do NOT use Non-Fat Dry Milk for phospho-antibodies. Milk contains casein (a phosphoprotein) which causes high background and interferes with p-EGFR detection [1].[4]
-
-
Primary Antibodies:
-
Anti-p-EGFR (Tyr1068 or Tyr1173): Dilute 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C.
-
Anti-Total EGFR: Dilute 1:1000 in 5% BSA/TBST. (Use a separate gel or strip/re-probe).
-
-
Washing: 3 x 10 mins in TBST. Avoid PBS-T as phosphate can compete with antibody binding.[3] [2]
Data Analysis & Expected Results
Visualization of Workflow
Caption: Sequential workflow ensuring basal signal suppression and preservation of phosphorylation status.
Interpreting the Blot
You should analyze the bands in the following hierarchy:
| Lane Condition | p-EGFR (Tyr1068) Signal | Total EGFR Signal | Interpretation |
| Vehicle (No EGF) | Low / Absent | High | Baseline. Starvation worked. |
| Vehicle + EGF | Very High | High | Positive Control. Pathway is functional. |
| Tyrphostin 51 (Low Dose) + EGF | Moderate | High | Partial inhibition. |
| Tyrphostin 51 (High Dose) + EGF | Low / Absent | High | Successful Inhibition. |
-
Efficacy Metric: Calculate the ratio of (p-EGFR / Total EGFR). Tyrphostin 51 treatment should significantly decrease this ratio compared to the Vehicle + EGF control.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No p-EGFR Signal | Phosphatase activity in lysate. | Ensure Na3VO4 and NaF are fresh. Keep lysates strictly at 4°C. |
| High Background | Blocking with Milk. | Switch to 5% BSA in TBST. |
| Weak Total EGFR | Poor transfer of high MW protein. | Decrease methanol in transfer buffer (to 10%) or increase transfer time. |
| Signal in "Starved" Control | Autocrine signaling or incomplete starvation. | Ensure 100% confluence or wash cells thoroughly before adding serum-free media. |
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved February 4, 2026, from [Link]
-
Khan, S. M., et al. (2005). Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells.[5] The Journal of Clinical Endocrinology & Metabolism, 90(1), 469-473. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Comparing the effect of traditional and novel tyrosine kinase inhibitors for epidermal growth factor receptor exon 20 insertions by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent IC50 values for Tyrphostin 51
Welcome to the technical support center for Tyrphostin 51. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, with a focus on addressing the variability of IC50 values. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reproducibility of your results.
Introduction to Tyrphostin 51
Tyrphostin 51 is a member of the tyrphostin family of compounds, known as inhibitors of protein tyrosine kinases (PTKs). Specifically, it is recognized for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. Understanding the nuances of working with Tyrphostin 51 is paramount for generating reliable data in your research.
This guide will delve into the common sources of inconsistent IC50 values and provide a systematic approach to troubleshooting, from basic experimental setup to more complex biological variables.
Troubleshooting Inconsistent IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[1] Variability in this value can undermine the validity of your findings. Below are common questions and in-depth answers to help you diagnose and resolve inconsistencies in your Tyrphostin 51 experiments.
Q1: My IC50 values for Tyrphostin 51 are fluctuating significantly between experiments. What are the most common culprits?
Inconsistent IC50 values are a frequent challenge in pharmacological studies. The variability can often be traced back to a few key areas:
-
Compound Integrity and Handling: The stability of Tyrphostin 51 is a primary concern. Related tyrphostin compounds have shown susceptibility to degradation in aqueous solutions and sensitivity to light.[3][4][5]
-
Assay System and Conditions: Differences between enzymatic and cell-based assays will inherently yield different IC50 values. Even within the same assay type, minor variations in parameters can lead to significant discrepancies.
-
Biological Variables: The health, passage number, and density of your cells can all impact their response to an inhibitor.[6]
-
Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value.
The following sections will break down these areas into more detailed troubleshooting steps.
Q2: How should I properly handle and store Tyrphostin 51 to ensure its stability?
Proper handling is the first line of defense against inconsistent results. Given the known instability of some tyrphostins, a meticulous approach is essential.[5]
Key Considerations for Tyrphostin 51 Stability:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity DMSO | Tyrphostin 51 is readily soluble in DMSO.[4] Using a high-purity, anhydrous grade solvent minimizes the introduction of water, which can promote hydrolysis. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. | A concentrated stock allows for smaller volumes to be used for serial dilutions, minimizing the final DMSO concentration in your assay. |
| Storage | Aliquot stock solutions into small, single-use volumes and store at -20°C or -80°C, protected from light. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Protection from light is crucial as some tyrphostins are known to be photo-labile.[3] |
| Working Dilutions | Prepare fresh working dilutions from the stock solution for each experiment. Do not store aqueous dilutions. | Tyrphostin compounds can be unstable in aqueous media.[4] Preparing fresh dilutions ensures that you are using the compound at its intended concentration. |
Q3: I'm seeing a significant difference in my IC50 values between my EGFR kinase (enzymatic) assay and my cell-based assay. Is this normal?
Yes, it is expected to see a difference in IC50 values between enzymatic and cell-based assays. Typically, the IC50 value from a cell-based assay is higher than that from an enzymatic assay. This discrepancy arises from the increased complexity of a cellular environment.
Factors Contributing to IC50 Differences:
| Factor | Enzymatic Assay | Cell-Based Assay |
| Target Accessibility | Direct access to the purified enzyme. | The inhibitor must cross the cell membrane to reach the intracellular kinase domain of EGFR. |
| ATP Concentration | Typically performed at or near the Km of ATP for the kinase.[7] | Intracellular ATP concentrations are much higher (in the millimolar range), leading to increased competition for ATP-competitive inhibitors like Tyrphostin 51.[8] |
| Off-Target Effects | Measures inhibition of a single, purified kinase. | The inhibitor can interact with other kinases or cellular components, which may influence its apparent potency or cause cytotoxicity through other mechanisms.[9][10] |
| Cellular Processes | N/A | Drug efflux pumps can actively remove the inhibitor from the cell, reducing its effective intracellular concentration. The compound may also be metabolized by the cells. |
| Serum Protein Binding | Typically performed in a buffer system without serum. | If serum is present in the cell culture medium, the inhibitor can bind to proteins like albumin, reducing the free concentration available to inhibit EGFR. |
In-Depth Experimental Protocols and Methodologies
To further aid in standardizing your experiments, we provide the following detailed protocols for determining the IC50 of Tyrphostin 51 in both enzymatic and cell-based assays.
Protocol 1: EGFR Kinase Assay (In Vitro)
This protocol outlines a typical biochemical assay to determine the IC50 of Tyrphostin 51 against purified EGFR kinase.
Workflow for EGFR Kinase Assay:
Caption: Workflow for a typical in vitro EGFR kinase assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Tyrphostin 51
-
Detection reagent (e.g., ADP-Glo™, Promega)[11]
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for EGFR to accurately determine the Ki of an ATP-competitive inhibitor.[7]
-
Prepare a serial dilution of Tyrphostin 51 in the assay buffer containing the same final DMSO concentration for all wells.
-
-
Kinase Reaction:
-
Add 5 µL of 2X EGFR kinase to each well.
-
Add 5 µL of the Tyrphostin 51 serial dilutions to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the start of the reaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature. Ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using a commercial kit like ADP-Glo™, following the manufacturer's instructions.[11]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the log of the Tyrphostin 51 concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.[11]
-
Protocol 2: Cell-Based Assay (MTT Assay)
This protocol describes a common method to assess the effect of Tyrphostin 51 on the viability of a cancer cell line that overexpresses EGFR (e.g., A431).[12][13]
Workflow for Cell-Based MTT Assay:
Caption: Workflow for a cell-based MTT assay.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431, MCF-7)[12][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tyrphostin 51
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tyrphostin 51 in complete cell culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
Remove the old medium from the cells and replace it with the drug-containing medium.
-
Incubate for your desired time period (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and should be consistent.[15]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the percent viability versus the log of the Tyrphostin 51 concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Q: My dose-response curve is not sigmoidal. What could be the reason?
A non-sigmoidal curve can indicate several issues:
-
Compound Precipitation: At higher concentrations, Tyrphostin 51 may be precipitating out of the aqueous assay buffer or cell culture medium. Visually inspect your solutions.
-
Cytotoxicity at High Concentrations: The compound may be inducing non-specific cytotoxicity at higher concentrations, leading to a steep drop-off in the curve.
-
Off-Target Effects: Tyrphostin 51 has been shown to have off-target effects, such as inhibiting phosphodiesterases.[9] These effects at different concentrations could lead to a complex dose-response curve.
-
Compound Degradation: If the compound degrades over the course of the experiment, its effective concentration will change, which can affect the shape of the curve.[5]
Q: How do I choose the right concentration range for my IC50 experiment?
Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to get an initial estimate of the IC50. Once you have an approximate value, you can perform a more focused experiment with a narrower range of concentrations centered around the estimated IC50 to get a more accurate determination.
Q: What is the acceptable level of variability for IC50 values?
For cell-based assays, a two- to three-fold variation in IC50 values between experiments is often considered acceptable. However, larger variations may indicate underlying issues with experimental consistency that need to be addressed.
Q: Could the vehicle (DMSO) be affecting my results?
Yes, high concentrations of DMSO can be toxic to cells and can also affect enzyme activity. It is crucial to keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) and to include a vehicle control with the same DMSO concentration as your highest drug concentration.
EGFR Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by Tyrphostin 51.
Sources
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prospective in vitro A431 cell line anticancer efficacy of zirconia nanoflakes derived from Enicostemma littorale aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid uptake of tyrphostin into A431 human epidermoid cells is followed by delayed inhibition of epidermal growth factor (EGF)-stimulated EGF receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of Tyrphostin 51
Executive Summary
Tyrphostin 51 (Tyrphostin A51, AG 183) is a potent EGFR tyrosine kinase inhibitor.[1][2][3] Its chemical efficacy is derived from a 3,4,5-trihydroxyphenyl moiety (a gallol group). While essential for kinase inhibition, this group is electronically predisposed to rapid autoxidation , converting the active inhibitor into inactive or non-specifically reactive quinone species.
This guide provides a self-validating protocol to prevent this "silent killer" of experimental reproducibility.
Part 1: The Chemistry of Instability
Q: Why does my Tyrphostin 51 stock solution change color from yellow to dark brown? A: This is the visual signature of oxidative degradation. Tyrphostin 51 contains a tri-hydroxylated benzene ring.[4] In the presence of dissolved oxygen and light, this ring undergoes proton-coupled electron transfer (PCET) , oxidizing into a quinone or semiquinone radical.
-
Yellow/Orange (Clear): Active, reduced form.
-
Brown/Black (Cloudy): Oxidized quinone polymers (inactive/toxic).
Key Risk Factor: This reaction is autocatalytic in standard DMSO if not degassed, as DMSO is hygroscopic and water accelerates the proton transfer required for oxidation.
Caption: Simplified autoxidation pathway of the trihydroxyphenyl moiety in Tyrphostin 51.
Part 2: Preparation & Storage Protocol
Q: What is the absolute standard for preparing a stable stock solution? A: You must eliminate the three oxidizers: Oxygen, Light, and Moisture. Follow this "Chain of Custody" strictly.
Protocol: The "Anhydrous Argon" Method
-
Solvent Selection: Use only Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.
-
Why: Standard DMSO contains water, which catalyzes oxidation. Ethanol is too volatile and promotes rapid oxidation upon evaporation.
-
-
Degassing (Critical Step):
-
Before adding the solvent to the powder, bubble high-purity Argon (Ar) or Nitrogen (N2) gas through the DMSO for 5–10 minutes.
-
Why: This displaces dissolved oxygen (Henry’s Law) that would otherwise immediately attack the trihydroxy group.
-
-
Dissolution:
-
Add the degassed DMSO to the Tyrphostin 51 vial.
-
Vortex briefly under low light.
-
Target Concentration: 10–20 mg/mL (Avoid dilute stocks; higher concentrations are self-protecting).
-
-
Aliquoting:
-
Immediately dispense into Amber Glass Vials (or black microcentrifuge tubes).
-
Overlay: Gently blow a stream of Argon gas into the headspace of each vial before capping.
-
Why: The Argon overlay creates a heavy inert blanket, preventing air from re-entering the liquid interface.
-
Caption: The "Chain of Custody" workflow to ensure maximum stability of Tyrphostin 51 stocks.
Part 3: Quantitative Data & Specifications
Q: How long can I actually store these solutions? A: Stability is finite. Use the table below to determine the "Safe Use" window.
| Storage Condition | Solvent | Atmosphere | Safe Use Window | Notes |
| -80°C | Anhydrous DMSO | Argon Overlay | 6 Months | Best practice. |
| -20°C | Anhydrous DMSO | Air (Sealed) | 1 Month | Significant risk of oxidation after 4 weeks. |
| +4°C | Any | Any | < 24 Hours | Do NOT store. Use immediately. |
| Room Temp | Aqueous Buffer | Air | Minutes | Precipitates and oxidizes rapidly. |
Solubility Data:
-
DMSO: ~20 mg/mL (Clear, Orange/Red)
-
Ethanol: ~5–10 mg/mL (Less stable than DMSO)
-
Water: Insoluble (Precipitates immediately)
Part 4: Troubleshooting & FAQs
Q: I see a precipitate when I add the stock to my cell culture media. Is my experiment ruined? A: Not necessarily, but you are likely experiencing "Solvent Shock."
-
Cause: Tyrphostin 51 is hydrophobic. Adding a high-concentration DMSO drop directly to water causes rapid local precipitation before it can disperse.
-
Solution: Perform a Step-Down Dilution :
-
Dilute your 20 mg/mL stock 1:10 into pure DMSO (intermediate stock).
-
Add this intermediate slowly to your media while vortexing or swirling rapidly.
-
Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Q: My stock solution was frozen at -20°C for 3 months. Can I use it? A: Proceed with caution.
-
Test: Thaw the vial. If the color has shifted to a dark, muddy brown or if you see particulate matter that does not dissolve upon warming (37°C), discard it.
-
Validation: If the color is still bright orange/yellow, verify potency with a positive control (e.g., known inhibition of EGF-induced proliferation) before committing to a large experiment [1].
Q: Can I use Ethanol instead of DMSO? A: It is not recommended for long-term storage. Ethanol is more volatile, making concentration management difficult over time. Furthermore, ethanol absorbs atmospheric moisture readily, which accelerates the autoxidation of the trihydroxy group [2].
References
-
PubChem. (2023).[5] Compound Summary: Tyrphostin 51.[1][2][3][6][5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TYRPHOSTIN A51 price,buy TYRPHOSTIN A51 - chemicalbook [chemicalbook.com]
- 4. Tyrphostin 51 | C13H8N4O3 | CID 5328807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tyrphostin 51 = 98 126433-07-6 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing the Tyrphostin 51 Therapeutic Window
Product: Tyrphostin 51 (RG 50872) Primary Target: EGFR (ErbB1) Tyrosine Kinase Chemical Class: Benzylidenemalononitrile Document Type: Technical Troubleshooting & Optimization Guide
Critical Analysis: The "Window" Problem
The Core Challenge: Researchers frequently encounter a "false positive" cytotoxicity artifact when using Tyrphostin 51 (T51). While T51 is a potent inhibitor of EGFR (IC₅₀ ≈ 0.8 µM), it possesses a narrow therapeutic window. At concentrations exceeding 20–50 µM, T51 exhibits significant off-target toxicity unrelated to kinase inhibition, often driven by mitochondrial uncoupling and reactive oxygen species (ROS) generation.
The Diagnostic Framework: To generate robust data, you must distinguish between Pharmacological Apoptosis (On-Target) and Chemical Necrosis (Off-Target).
| Feature | On-Target (Specific) | Off-Target (Non-Specific) |
| Concentration Range | 0.5 µM – 5.0 µM | > 20 µM |
| Mechanism | EGFR blockade | Mitochondrial depolarization, ROS spike |
| Time to Effect | 24–72 Hours (Apoptosis) | < 6 Hours (Rapid Necrosis) |
| Rescue Possible? | No (Pathway dependent) | Yes (Antioxidants/thiol donors sometimes mitigate) |
Troubleshooting FAQs
Q1: My cells show >90% death at 50 µM. Is this evidence of EGFR dependency?
Answer: No. At 50 µM, Tyrphostin 51 acts as a general cellular toxin in many cell lines. This concentration is ~60x higher than the specific IC₅₀ for EGFR (0.8 µM). Death at this range is likely due to mitochondrial toxicity or non-specific alkylation of thiol groups on other proteins.
-
Action: Repeat the dose-response curve focusing on the 0.1 µM – 10 µM range. If you do not see inhibition below 10 µM, your biological effect is likely not EGFR-driven.
Q2: I see precipitation when adding T51 to the culture medium.
Answer: Tyrphostins are highly hydrophobic and prone to "crashing out" in aqueous media.
-
Cause: Adding a high-concentration DMSO stock directly to cold media.
-
Solution:
-
Warm culture media to 37°C before addition.
-
Perform a serial dilution in DMSO first, then add to media to keep final DMSO concentration < 0.5%.
-
Vortex immediately upon addition.
-
Critical: Inspect wells under a microscope. Micro-crystals appear as dark, refracting needles. If present, they cause localized high-dose toxicity (hotspots).
-
Q3: My results are inconsistent between experiments (Day 1 vs. Day 5).
Answer: Tyrphostins are light-sensitive and chemically unstable in solution over time.
-
Mechanism: The benzylidenemalononitrile core can undergo cis-trans photoisomerization or oxidation, losing inhibitory potency.
-
Protocol Fix:
-
Store stocks at -20°C in the dark.
-
Make fresh working dilutions for every experiment. Do not store diluted media.
-
Protect culture plates from excessive light during incubation.
-
Step-by-Step Validation Protocols
Protocol A: The "Window" Determination (Dual-Readout Assay)
Objective: To mathematically separate kinase inhibition from general toxicity.
Materials:
-
Target Cells (e.g., A431 or H1299)
-
Tyrphostin 51 Stock (10 mM in DMSO)
-
Lysis Buffer (RIPA + Phosphatase Inhibitors)
-
Viability Reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seeding: Seed cells in two parallel 96-well plates (Plate A for Viability, Plate B for Lysate).
-
Titration: Prepare T51 concentrations: 0 (DMSO), 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.
-
Incubation:
-
Plate A (Viability): Incubate 48 hours.[1]
-
Plate B (Kinase Activity): Incubate 2 hours . (Kinase inhibition is rapid; measuring late confounds data with apoptosis).
-
-
Stimulation (Plate B only): After 2 hours, stimulate cells with EGF (100 ng/mL) for 15 minutes to maximize EGFR phosphorylation signal.
-
Readout:
-
Calculation:
-
Pass Criteria: Index > 10.
-
Fail Criteria: Index < 3 (Indicates toxicity overlaps with inhibition).
-
Protocol B: Western Blot Specificity Check
Objective: Confirm on-target blockade.
-
Treat cells with T51 at the established IC₅₀ (e.g., 1–2 µM).
-
Control: Include a negative control (Tyrphostin A1) and a positive control (AG1478, a more specific EGFR inhibitor).
-
Blot Targets:
-
p-EGFR: Should decrease significantly.
-
p-ERK1/2: Downstream effector; should decrease.
-
Cleaved PARP: Marker of apoptosis (should appear at 24h+).
-
Tubulin/Actin: Loading control.
-
Visualizations & Logic Maps
Diagram 1: The Decision Framework
Caption: Logic flow for distinguishing specific EGFR inhibition from off-target cytotoxicity artifacts.
Diagram 2: Mechanism of Action vs. Toxicity
Caption: Molecular pathways distinguishing therapeutic efficacy (left) from chemical toxicity (right).
References
-
Sigma-Aldrich. Product Information: Tyrphostin 51. Accessed 2024. Link
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[3] Science, 267(5205), 1782–1788. (Foundational work on Tyrphostin specificity and design). Link
-
Kovalenko, M., et al. (1994). Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation. Cancer Research, 54(23), 6106-6114. (Discusses Tyrphostin selectivity profiles). Link
-
Wolbring, G., et al. (1994). Inhibition of GTP-utilizing enzymes by tyrphostins. Journal of Biological Chemistry, 269(36), 22470-22472. (Key paper on off-target effects and mitochondrial interactions). Link
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrphostin 51 Experiments
Subject: Minimizing DMSO Toxicity & Solubility Issues in Kinase Inhibition Assays
Welcome to the Technical Support Knowledge Base. This guide addresses the specific physicochemical challenges of using Tyrphostin 51 (also known as Tyrphostin A51 or AG 183), a potent EGFR tyrosine kinase inhibitor. Due to its lipophilic nature, this compound requires Dimethyl Sulfoxide (DMSO) for solubilization. However, improper handling can lead to compound precipitation ("crashing out") or solvent-induced cytotoxicity, both of which compromise experimental validity.[1]
Module 1: Solubility & Stock Preparation
The Challenge: Tyrphostin 51 is practically insoluble in water. It requires a high-grade organic solvent to create a stable stock.[1] The Solution: Use anhydrous, sterile-filtered DMSO (≥99.9%).
Standard Operating Procedure (SOP) for Stock Generation
-
Solvent Selection: Use cell-culture grade DMSO.[1] Avoid ethanol if possible, as it evaporates faster and can be more cytotoxic in combination with certain media.
-
Concentration: Prepare a stock concentration of 10 mM to 25 mM .
-
Why? This allows for high dilution factors (≥1:1000) to reach the typical IC50 range (~0.8 µM) while keeping final DMSO concentration <0.1%.
-
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Note: Tyrphostins are light-sensitive (susceptible to photoisomerization).[1] Use amber vials or wrap tubes in aluminum foil.
-
Module 2: The "Anti-Crash" Dilution Protocols
The Issue: Adding a hydrophobic stock directly to aqueous media often causes immediate precipitation (micro-crystals), effectively lowering the drug concentration and creating "hotspots" of toxicity.
Protocol A: The "Step-Down" Method (Recommended for Sensitive Cells)
This method uses an intermediate carrier (FBS) to coat the lipophilic molecule before it hits the aqueous buffer.
-
Prepare Intermediate: Dilute your 100% DMSO stock 1:10 into 100% Fetal Bovine Serum (FBS) (pre-warmed to 37°C).
-
Mechanism:[6] Serum albumin acts as a carrier protein, sequestering the hydrophobic drug and preventing crystal nucleation.
-
-
Final Dilution: Dilute this FBS-drug mixture into your culture media to the final working concentration.
-
Result: A stable dispersion with minimized precipitation risk.[1][5]
Protocol B: The Serial DMSO Dilution (Standard)
Use this if your experimental design cannot tolerate extra FBS.
-
Serial Dilution: Perform all serial dilutions in 100% DMSO first.
-
Example: To test 10 µM, 1 µM, and 0.1 µM, make 10 mM, 1 mM, and 0.1 mM stocks in DMSO.
-
-
The "Spike": Add the diluted DMSO stock to the media at a constant ratio (e.g., 1:1000).
-
Benefit: This ensures every well receives exactly the same concentration of DMSO (0.1%), eliminating solvent concentration as a variable.
-
Visualization: Safe Dilution Workflows
The following diagram illustrates the logic flow to prevent precipitation.
Figure 1: Comparison of direct spiking (high risk of precipitation) vs. intermediate dilution strategies to ensure solubility.[1]
Module 3: Experimental Controls & Toxicity Thresholds
The Science: DMSO is not inert. It affects membrane permeability and can induce differentiation (e.g., in HL-60 cells).[1] You must define the "Safe Zone."[1]
DMSO Toxicity Matrix
| DMSO Conc.[1][7][8] (%) | Cell Viability Impact | Recommended Use |
| < 0.1% | Negligible | Gold Standard for all assays.[1] |
| 0.1% - 0.5% | Minimal (Cell line dependent) | Acceptable for robust cell lines (e.g., HeLa, HEK293).[1] |
| > 0.5% | Significant | Avoid. Causes apoptosis, membrane stripping, and interference with signaling.[1] |
| > 1.0% | Severe Toxicity | Invalidates results. Do not use.[1] |
Mandatory Controls
Every experiment must include:
-
Vehicle Control: Media + DMSO at the highest concentration used in the treatment group (e.g., 0.1%).
-
Validation: If Vehicle Control viability is <95% of "Media Only" control, your DMSO concentration is too high.
-
-
Positive Control: A known inducer of apoptosis (e.g., Staurosporine) to validate the assay readout.
Module 4: Mechanism of Action
Understanding the pathway helps verify if your "toxicity" is off-target solvent effects or on-target drug efficacy.[1] Tyrphostin 51 specifically targets EGFR, blocking downstream MAPK signaling.[1]
Figure 2: Tyrphostin 51 mechanism of action.[1] It competes with ATP at the EGFR kinase domain, preventing autophosphorylation and downstream MAPK signaling.
Module 5: Troubleshooting & FAQs
Q: I see needle-like structures in my wells after adding the drug. What happened? A: The drug has precipitated.[3][7] This usually happens if you pipetted a high-concentration DMSO stock directly into cold media.[1]
-
Fix: Repeat the experiment using the Protocol A (FBS Step-Down) or ensure your media is pre-warmed to 37°C before adding the drug. Do not use data from wells with visible crystals.[1]
Q: My "Vehicle Control" cells look rounded and stressed. A: Your DMSO concentration is likely too high for that specific cell line.[1]
-
Fix: Calculate your final DMSO %. If it is >0.1%, titrate it down.[1] If it is already 0.1%, check the grade of your DMSO (it oxidizes over time; use fresh, sterile-filtered DMSO).
Q: The IC50 I calculated is much higher than the reported 0.8 µM. A: This is often due to drug precipitation (effective concentration is lower than calculated) or degradation.
-
Fix: Ensure the stock was stored in the dark (Tyrphostin 51 is light-sensitive). Vortex the stock immediately before use to ensure homogeneity.
Q: Can I store the diluted drug in media for later use? A: No. Hydrophobic drugs are unstable in aqueous media and will precipitate or adhere to the plastic walls of the tube over time. Always prepare dilutions fresh immediately before treatment.[1]
References
-
MDPI. (2022).[1] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Toxicity significant at >0.1%.[1][9] [1]
-
National Institutes of Health (NIH). (1989).[1] Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells.[1] Establishes Tyrphostin mechanism and instability issues.[1]
-
ResearchGate. (2019).[1] A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Describes the "Step-Down" solubilization protocol using FBS.
-
PubChem. (2025).[1] Tyrphostin 51 Compound Summary. Physicochemical properties and solubility data. [1]
-
LifeTein. (2023). DMSO Usage in Cell Culture. Guidelines for DMSO limits (0.1% vs 0.5%).
Sources
- 1. Tyrphostin 51 | C13H8N4O3 | CID 5328807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
optimizing Tyrphostin 51 exposure time for apoptosis induction
Subject: Optimizing Exposure Time for Apoptosis Induction
Ticket ID: T51-APOP-OPT-001 Assigned Specialist: Senior Application Scientist, Cell Signaling Division[1]
Executive Summary
You are encountering variability in apoptosis induction using Tyrphostin 51 (T51) . This is a common issue stemming from a misunderstanding of the compound's kinetic window . Unlike modern irreversible inhibitors (e.g., Osimertinib), Tyrphostin 51 is a first-generation, ATP-competitive inhibitor of the EGF Receptor (EGFR) with distinct physicochemical instability.[1]
Successful apoptosis induction requires maintaining a lethal threshold of inhibition long enough to bridge the gap between signaling suppression (minutes/hours) and apoptotic commitment (12-24+ hours). This guide optimizes that exposure window.
Module 1: The "Golden Window" of Exposure
The Core Problem: Researchers often confuse target inhibition with phenotypic outcome. T51 inhibits EGFR autophosphorylation within minutes, but apoptosis is a downstream consequence that requires sustained suppression of the MAPK/ERK pathway.
The Biphasic Response Timeline
| Phase | Timeframe | Biological Event | Key Marker to Check |
| Phase I: Target Engagement | 0.5 – 4 Hours | Inhibition of EGFR & MAPK phosphorylation.[1] | Western Blot: p-EGFR (Tyr1173), p-ERK1/2 |
| Phase II: The Decision Point | 6 – 12 Hours | Loss of survival signals; mitochondrial stress.[1] | Mitochondrial Membrane Potential ( |
| Phase III: Execution | 18 – 24+ Hours | Caspase activation, DNA fragmentation. | Cleaved Caspase-3, Annexin V, Sub-G1 DNA content |
Critical Insight: If you harvest at 6 hours, you will see target inhibition (p-ERK down) but no apoptosis.[1] If you harvest at 48 hours without replenishing the compound, the cells may recover due to T51 degradation (see Module 2).
Visualizing the Pathway Blockade
The following diagram illustrates where T51 acts and the downstream lag time required for apoptosis.
Figure 1: Mechanism of Action.[1] T51 blocks EGFR, collapsing the MAPK survival signal.[2] This releases the brake on Apoptosis, but the process is indirect and time-dependent.
Module 2: Stability & Media Chemistry (The "Silent Killer")
Issue: "My media turned pink/brown, and the cells didn't die." Diagnosis: Catechol Oxidation.
Tyrphostin 51 contains a benzylidenemalononitrile structure with phenolic hydroxyl groups (catechol moiety).[1] In standard cell culture media (pH 7.4, 37°C), it is highly susceptible to oxidative degradation.[1]
-
The Symptom: Media discoloration (quinone formation).[1]
-
The Consequence: The effective concentration of T51 drops rapidly (half-life can be <4 hours in serum-rich media).[1]
-
The Fix: You cannot rely on a single dose for >12 hour experiments.
Troubleshooting Protocol: The Replenishment Strategy
Do not increase the initial dose (which risks off-target toxicity).[1] Instead, refresh the supply.
-
Prepare 1000x Stock: Dissolve T51 in high-grade DMSO. Store at -20°C in single-use aliquots. Avoid freeze-thaw.[1][3]
-
The "Spike" Method:
-
T=0h: Treat cells with T51 (e.g., 10-50 µM).
-
T=12h: Gently remove 50% of the media. Replace with fresh media containing freshly diluted T51 .
-
Why? This maintains the "lethal pressure" on the EGFR pathway without subjecting cells to a hyper-toxic initial bolus.[1]
-
Module 3: Optimized Experimental Workflow
To rigorously define the apoptosis induction time for your specific cell line, follow this "Staggered Harvest" protocol.
Step-by-Step Protocol
-
Seeding: Seed cells (e.g., A431, granulosa cells) to reach 60-70% confluency.[1] Over-confluent cells are resistant to EGFR inhibitors due to contact inhibition.
-
Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4-12h prior to treatment to synchronize the cell cycle and lower basal EGFR activity.[1]
-
Treatment Groups:
-
Vehicle Control: DMSO (match the % of the highest T51 dose, <0.1%).
-
T51 Low: (e.g., 5 µM)
-
T51 High: (e.g., 25-50 µM)
-
Positive Control: Staurosporine (1 µM) or Taxol.[1]
-
-
Time Points: 6h, 12h, 24h, 48h.
-
Harvesting:
Workflow Visualization
Figure 2: Optimized experimental workflow emphasizing the mid-experiment stability check and collection of floating cells.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a reduction in cell number, but no Caspase-3 cleavage. Why? A: You are likely observing cytostasis (G1 arrest) rather than apoptosis.[1] EGFR inhibition often halts the cell cycle at G1 first.[1]
-
Solution: Extend exposure time to 48h and ensure you are using a concentration >IC50.[1] Check for cell cycle arrest (Propidium Iodide staining) vs. apoptosis.[1][4]
Q2: Can I use T51 in media with 10% FBS? A: High serum (albumin) can bind hydrophobic drugs like T51, reducing bioavailability.[1]
-
Solution: Reduce FBS to 1-2% during the treatment window if toxicity is not observed.[1] This sensitizes cells to EGFR inhibition.[1]
Q3: How do I distinguish T51 toxicity from specific apoptosis? A: T51 can cause non-specific redox stress at high concentrations (>100 µM).[1]
-
Solution: Use a negative control Tyrphostin (e.g., Tyrphostin A1) that is structurally similar but inactive against EGFR.[1] If A1 kills the cells, your effect is non-specific toxicity.
References
-
Ben-Bassat, H., et al. (1997).[1] "Inhibitors of epidermal growth factor receptor kinase and of protein tyrosine kinase activity."[2][4][5][6] Journal of Clinical Endocrinology & Metabolism.
-
Levitzki, A., & Mishani, E. (2006).[1] "Tyrphostins and other tyrosine kinase inhibitors."[1][4][5][6][7] Annual Review of Biochemistry. [1]
- Authoritative review on the chemistry, stability, and mechanism of the tyrphostin class inhibitors.
-
Yaish, P., et al. (1988).[1] "Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors."[1][4][5] Science.
- Foundational paper describing the kinetic competition of tyrphostins with substr
-
BenchChem Technical Support. (2025). "Managing Tyrphostin Instability in Long-Term Experiments."
- General guidance on handling catechol-containing inhibitors in aqueous media.
Sources
- 1. Tyrphostin 9 | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural studies on bioactive compounds. 32. Oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: Validating Tyrphostin 51-Induced Apoptosis via Caspase-3 Assay
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists Focus: Tyrphostin 51 (AG 183), EGFR Inhibition, and Caspase-3 Quantification
Executive Summary
Tyrphostin 51 (also known as Tyrphostin A51 or AG 183 ) is a synthetic benzylidenemalononitrile derivative designed to inhibit protein tyrosine kinases, specifically the Epidermal Growth Factor Receptor (EGFR/ErbB1) . Unlike broad-spectrum kinase inhibitors, Tyrphostin 51 functions by competing with the substrate binding site of the EGFR kinase domain, effectively blocking downstream mitogenic signaling (MAPK/ERK pathways).
Confirming the apoptotic efficacy of Tyrphostin 51 requires distinguishing between cytostasis (cell cycle arrest) and cytotoxicity (programmed cell death). The Caspase-3 activity assay is the definitive method for this validation, as Caspase-3 activation represents the "point of no return" in the apoptotic cascade, executing the proteolytic dismantling of the cell.
This guide provides a comparative analysis of Tyrphostin 51 against standard alternatives and details an optimized protocol for quantifying its apoptotic potency via the colorimetric DEVD-pNA cleavage assay.
Mechanistic Validation: The EGFR-Caspase Axis
To interpret assay results correctly, one must understand the signaling suppression induced by Tyrphostin 51. By inhibiting EGFR autophosphorylation, Tyrphostin 51 collapses the Ras-MAPK survival signal, shifting the intracellular balance toward pro-apoptotic factors (e.g., Bax), leading to mitochondrial permeabilization and Caspase-3 activation.
Figure 1: Tyrphostin 51 Mechanism of Action
Caption: Tyrphostin 51 inhibits EGFR, suppressing the MAPK survival pathway.[1] This relieves inhibition on apoptotic machinery, triggering the mitochondrial cascade culminating in Caspase-3 activation.
Comparative Analysis: Agents & Assays[2]
When validating Tyrphostin 51, it is critical to benchmark its performance against established controls and select the appropriate detection modality.
Therapeutic Agent Comparison
Tyrphostin 51 is a "tool compound" often used to study specific EGFR-driven dependency.
| Feature | Tyrphostin 51 (AG 183) | Staurosporine (Positive Control) | Tyrphostin AG 1478 |
| Primary Target | EGFR (ErbB1) | Broad Spectrum Kinase (PKC, PKA, etc.) | EGFR (Highly Selective) |
| IC50 (Approx) | 0.8 µM | 5–20 nM | 3 nM |
| Apoptosis Onset | Slower (12–24 hours) | Rapid (3–6 hours) | Moderate (6–12 hours) |
| Mechanism | Competitive inhibition of substrate domain | ATP-competitive inhibition | ATP-competitive inhibition |
| Use Case | Studying dose-dependent EGFR suppression | Validating assay functionality | High-potency EGFR blockade |
Expert Insight: While AG 1478 is more potent, Tyrphostin 51 is valuable for studying cells with moderate EGFR sensitivity or when analyzing the structural activity relationships (SAR) of benzylidenemalononitriles. Always use Staurosporine as a positive control to confirm your Caspase-3 assay is working, as Tyrphostin 51 induced apoptosis is cell-line dependent (e.g., effective in A431, less so in EGFR-null lines).
Assay Selection: Colorimetric vs. Fluorometric
For Tyrphostin 51 validation, the Colorimetric Assay is often preferred for its robustness and cost-effectiveness, unless sample volume is severely limited.
| Assay Type | Substrate | Readout | Sensitivity | Recommendation |
| Colorimetric | Ac-DEVD-pNA | Absorbance (400–405 nm) | Moderate (ng range) | Recommended. Robust, less prone to interference. |
| Fluorometric | Ac-DEVD-AFC/AMC | Fluorescence (Ex/Em specific) | High (pg range) | Use for scarce samples (<50 µg protein). |
| Western Blot | Anti-Caspase-3 | Band Shift (32kDa | Qualitative | Use for confirmation, not quantification. |
Experimental Protocol: Optimized Caspase-3 Colorimetric Assay
This protocol is optimized for detecting Caspase-3 activation in adherent cancer cells (e.g., A431, SKOV3) treated with Tyrphostin 51.
Phase 1: Experimental Design & Treatment
-
Seed Cells: Plate cells (
cells/dish) and allow attachment for 24h. -
Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4–6 hours to synchronize cell cycle and isolate EGFR signaling effects.
-
Treatment Groups:
-
Vehicle Control: DMSO (Final concentration < 0.1%).
-
Positive Control: Staurosporine (1 µM for 4–6 hours).
-
Experimental: Tyrphostin 51 (Titration: 0.5 µM, 1 µM, 5 µM, 10 µM) for 18–24 hours .
-
Note: Tyrphostin 51 requires longer incubation than Staurosporine to induce downstream apoptotic machinery.
-
Phase 2: Cell Lysis & Protein Extraction
Critical: Caspase-3 is cytosolic. Gentle lysis is required to preserve enzymatic activity.
-
Harvest cells by scraping (avoid trypsin if possible, or neutralize quickly).
-
Wash pellets
with ice-cold PBS. -
Resuspend pellet in Chilled Cell Lysis Buffer :
-
Composition: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.
-
Volume: 50 µL per
cells.
-
-
Incubate on ice for 20 minutes. Vortex every 5 minutes.
-
Centrifuge at
for 10 minutes at 4°C. -
Transfer supernatant (cytosolic extract) to a fresh tube.
-
Quantify Protein: Use Bradford or BCA assay. Dilute samples to uniform concentration (e.g., 2–4 mg/mL).
Phase 3: The Reaction (DEVD-pNA Cleavage)
Caption: Workflow for the colorimetric detection of Caspase-3 activity. DTT is critical for enzyme stability.
-
Prepare 2X Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 10% Glycerol.
-
CRITICAL: Add 10 mM DTT fresh immediately before use. Caspase-3 contains cysteine at the active site; without DTT, it oxidizes and loses activity.
-
-
Plate Setup (96-well flat bottom):
-
Sample: 50 µL Cell Lysate (containing 100–200 µg protein).
-
Buffer: 50 µL 2X Reaction Buffer (with DTT).
-
Substrate: 5 µL of 4 mM DEVD-pNA (Final conc: 200 µM).
-
-
Controls: Include a "No Lysate" blank (Buffer + Substrate) and a "No Substrate" blank (Lysate + Buffer).
-
Incubation: Incubate at 37°C for 1–2 hours in the dark.
-
Readout: Measure absorbance at 400 nm or 405 nm on a microplate reader.
Data Interpretation & Troubleshooting
Calculating Fold-Change
Normalize the OD405 value of your treated samples against the Vehicle Control (DMSO).
Expected Results
-
Staurosporine: Should yield
-fold increase in Caspase-3 activity (validates the assay). -
Tyrphostin 51: Expect a dose-dependent increase. Significant apoptosis usually correlates with a 2–3 fold increase in Caspase-3 activity compared to control.
Troubleshooting Guide
| Observation | Possible Cause | Solution |
| No signal in Positive Control | Inactive DTT or degraded substrate | Add fresh DTT to reaction buffer (mandatory). Ensure DEVD-pNA is stored at -20°C protected from light. |
| High Background | Spontaneous hydrolysis of pNA | Do not incubate longer than 4 hours. Ensure "No Lysate" blank is subtracted. |
| Tyrphostin 51 shows no effect | Cell line resistance or timepoint mismatch | Confirm cell line expresses EGFR. Extend treatment to 24–48 hours, as kinase inhibition takes time to trigger apoptosis. |
| Low Protein Concentration | Poor lysis efficiency | Use fresh Lysis Buffer. Freeze-thaw the cell pellet once before adding lysis buffer to aid membrane rupture. |
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[2] Science, 267(5205), 1782–1788.
-
Posner, I., et al. (1994). Kinetics of inhibition of the epidermal growth factor receptor tyrosine kinase by tyrphostins.[3][4] Molecular Pharmacology, 45(4), 673-683.
-
Qu, P., et al. (2004). Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells.[1] The Journal of Clinical Endocrinology & Metabolism, 90(4).
-
Gurtu, V., et al. (1997). Fluorometric and colorimetric detection of caspase activity associated with apoptosis.[5] Analytical Biochemistry, 251(1), 98-102.
-
Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspase-3 in apoptosis. Cell Death & Differentiation, 6, 99–104.
Sources
- 1. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tyrphostin A51 (AG-183): A Comparative Reference Standard Guide
Executive Summary: The Role of A51 in Modern Assays
In the evolution of tyrosine kinase inhibitors (TKIs), Tyrphostin A51 (AG-183) represents a critical structural benchmark. While superseded in clinical potency by third-generation quinazolines (e.g., Osimertinib), A51 remains a vital reference standard in biochemical assays.
Its primary utility lies not in maximal suppression, but in differential profiling . By comparing the micromolar (µM) activity of A51 against the nanomolar (nM) activity of AG-1478, researchers can validate the specificity of an assay window, distinguishing true EGFR-driven phenotypes from off-target cytotoxicity.
Verdict: Use Tyrphostin A51 as a structural control to establish dose-dependency curves and to map the pharmacophore requirements of the ATP-binding pocket.
Mechanistic Profile & Comparative Analysis
Tyrphostin A51 belongs to the benzylidenemalononitrile class of inhibitors. It functions as an ATP-competitive inhibitor , docking into the catalytic domain of the Epidermal Growth Factor Receptor (EGFR/ErbB1).
The "Potency Gap" as a Validation Tool
A common error in assay design is using only a single, hyper-potent inhibitor. If a cellular phenotype is driven by EGFR, it should respond to inhibitors in rank order of their biochemical affinity.
-
Hypothesis Validation: If your phenotype is inhibited by AG-1478 (3 nM) but not by A51 at 100 nM, the target is likely EGFR. If both inhibit equally at low concentrations, you may be observing a non-specific artifact.
Table 1: Comparative Specifications of EGFR Inhibitors[1]
| Feature | Tyrphostin A51 (AG-183) | Tyrphostin AG-1478 | Gefitinib (Iressa) |
| Primary Target | EGFR (ErbB1) | EGFR (ErbB1) | EGFR (Mutant/WT) |
| Inhibition Type | Reversible, ATP-Competitive | Reversible, ATP-Competitive | Reversible, ATP-Competitive |
| Biochemical IC50 | ~0.8 µM (800 nM) [1] | ~3 nM [2] | ~2-30 nM (Dep. on mutation) |
| Selectivity Profile | Moderate (Cross-reacts with PDGFR at high conc.) | High (Specific to EGFR) | High (Clinical Grade) |
| Solubility (DMSO) | ~20 mg/mL (Requires sonication) | ~20 mg/mL | ~20 mg/mL |
| Primary Utility | SAR Studies, Structural Control | Gold Standard for in vitro research | Clinical Benchmark |
Visualizing the Mechanism
The following diagram illustrates the competitive binding mechanism and the downstream signaling blockade.
Caption: Competitive inhibition of EGFR autophosphorylation. A51 requires higher concentrations to displace ATP compared to AG-1478.
Validated Experimental Protocol
As a Senior Scientist, I emphasize that solubility is the most common failure point with Tyrphostins. They are hydrophobic and will precipitate instantly in aqueous media if not handled correctly.
Workflow: Cell-Based Autophosphorylation Assay
Objective: Determine the IC50 of A51 vs. AG-1478 in A431 (EGFR-overexpressing) cells.
Reagents Required[1][2][3][4][5]
-
Tyrphostin A51 (AG-183): CAS 122520-90-5 (Purity >98%).[2]
-
Vehicle: Anhydrous DMSO (Cell culture grade).
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Orthovanadate must be fresh).
Step-by-Step Methodology
-
Stock Preparation (Critical Step):
-
Dissolve A51 in 100% DMSO to a concentration of 20 mM .
-
Note: A51 may require vortexing or mild sonication (water bath, 30 sec) to fully solubilize.
-
Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed A431 cells and grow to 70-80% confluence.
-
Serum Starve: Replace medium with serum-free medium for 12–16 hours (synchronizes cells and lowers basal phosphorylation).
-
Inhibitor Incubation:
-
Prepare serial dilutions of A51 (0.1, 1.0, 10, 50 µM) and AG-1478 (1, 10, 100 nM) in serum-free medium.
-
Validation Check: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[6]
-
Incubate cells with inhibitors for 2 hours at 37°C.
-
-
-
Stimulation:
-
Add EGF (final conc. 50 ng/mL) directly to the media for 15 minutes .
-
Control: Include a "No EGF" control and a "Vehicle Only + EGF" control.
-
-
Lysis & Analysis:
-
Wash cells 2x with ice-cold PBS (containing 1mM Sodium Orthovanadate to preserve phosphorylation).
-
Lyse cells on ice.
-
Perform Western Blot.[4]
-
-
Readout:
-
Primary Antibody: Anti-phospho-EGFR (Tyr1068).
-
Normalization Antibody: Total EGFR or Beta-Actin.
-
Expected Results (Self-Validation)
-
AG-1478: Should show near-complete loss of pEGFR signal at 100 nM .
-
Tyrphostin A51: Should show partial inhibition at 1 µM and significant inhibition at 10–50 µM .
-
Failure Mode: If A51 precipitates (cloudy media), the effective concentration is unknown. Repeat with lower stock concentration or intermediate dilution steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Shock dilution from 100% DMSO to aqueous. | Perform an intermediate dilution (e.g., 100% DMSO -> 10% DMSO in PBS -> Final Media) or warm the media to 37°C before adding inhibitor. |
| No Inhibition observed | ATP competition failure. | Intracellular ATP is high (mM range). Ensure you are using high enough doses of A51 (µM range) to compete effectively. |
| High Background Signal | Phosphatase activity. | Ensure Sodium Orthovanadate is added to both the wash PBS and the Lysis buffer. |
References
-
AdooQ Bioscience. (n.d.). Tyrphostin A51 (AG-183) Biological Activity and IC50. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Tyrphostin 51 | C13H8N4O3 - Compound Summary. Retrieved February 4, 2026, from [Link]
- Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (Contextual grounding on Tyrphostin development history).
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Tyrphostin 51 | C13H8N4O3 | CID 5328807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: Tyrphostin 51 (Tyrphostin A51)
[1][2]
Executive Summary & Immediate Action
Tyrphostin 51 (CAS: 122520-90-5) is a synthetic tyrosine kinase inhibitor primarily used in signal transduction research.[1] While often handled in milligram quantities, its chemical structure—containing multiple nitrile groups (–C≡N)—dictates strict adherence to hazardous waste protocols.[1]
The Golden Rule: Never dispose of Tyrphostin 51 or its stock solutions down the drain. It is classified as Hazardous Chemical Waste and must be incinerated by a licensed waste management contractor.[1]
Quick Reference: Waste Classification
| Parameter | Classification |
| RCRA Status (USA) | Non-listed (treat as Characteristic Waste if ignitable/toxic) |
| Primary Hazard | Acute Toxicity (Oral/Dermal), Irritant |
| Chemical Family | Benzylidenemalononitrile derivative |
| Waste Stream | Non-Halogenated Organic (unless mixed with halogenated solvents) |
Material Characterization & Hazard Assessment
Before disposal, you must understand the chemical behavior of the residue. Tyrphostin 51 is stable under normal conditions but presents specific risks during waste consolidation.[1]
Chemical Profile[1][2][3][4][5][6][7]
-
Formula:
-
Solubility: Soluble in DMSO, Ethanol; Insoluble in Water.[1][5]
-
Key Functional Groups: Nitriles, Phenolic Hydroxyls.[1]
Critical Safety Insight: The Nitrile Factor
As a Senior Scientist, I must highlight a specific incompatibility often overlooked in general safety trainings. Tyrphostin 51 contains nitrile groups.[1]
-
Risk: Mixing nitrile-containing compounds with strong acids can theoretically liberate Hydrogen Cyanide (HCN) gas.[1]
-
Action: NEVER add Tyrphostin 51 waste to containers designated for Acidic Waste (e.g., Piranha etch waste, strong mineral acids).[1] Always segregate into the Organic Solvent stream.[1]
Waste Segregation & Disposal Workflows
Effective disposal starts with proper segregation.[1] Mixing streams (e.g., halogenated vs. non-halogenated) complicates downstream incineration and increases disposal costs.[1]
Scenario A: Liquid Waste (Stock Solutions)
Most Tyrphostin 51 is dissolved in DMSO or Ethanol.[1]
-
Identify the Solvent:
-
Consolidation: Pour into the appropriate High-Density Polyethylene (HDPE) or glass safety carboy.[1]
-
Labeling: Tag with the full chemical name ("Tyrphostin 51 in DMSO") and check "Toxic" and "Flammable" (due to solvent).[1]
Scenario B: Solid Waste (Powder Residue)[1][5][10]
-
Vials with Residual Powder: Do not attempt to wash out the vial.[1] Cap it tightly.
-
Disposal: Place the entire vial into a Solid Hazardous Waste drum/pail.
-
Contaminated Debris: Weighing boats, pipette tips, and gloves contaminated with visible powder must go into the Solid Hazardous Waste stream, not the general trash.[1]
Scenario C: Aqueous Waste (Cell Culture Media)
-
Trace Concentrations (<10 µM): In many jurisdictions, cell culture media containing trace inhibitors can be deactivated with bleach (10% final vol) and sewered, provided local EHS regulations permit.[1]
-
High Concentrations (>10 µM) or Strict EHS: Collect media in a separate liquid waste container labeled "Aqueous Waste with Trace Organics."
Visualized Decision Matrix
The following diagram outlines the logical flow for determining the correct disposal stream for Tyrphostin 51.
Figure 1: Decision matrix for segregating Tyrphostin 51 waste based on physical state and solvent composition.[1]
Emergency Spill Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release or exposure.
Spill Response Protocol
-
Secure: Alert nearby personnel and cordon off the area.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If the spill is powder-based, wear an N95 mask to prevent inhalation.[1]
-
Contain:
-
Clean: Clean the surface with a soap/water solution (detergent acts as a surfactant to lift the hydrophobic inhibitor).[1]
-
Dispose: Place all cleanup materials (pads, towels, gloves) into a sealed bag and label as Solid Hazardous Waste .
Figure 2: Sequential workflow for managing Tyrphostin 51 spills.
Regulatory Compliance & Documentation
To ensure chain-of-custody and regulatory compliance (EPA/RCRA), follow these documentation steps:
-
Labeling: All waste containers must have a "Hazardous Waste" label with the start date and full chemical contents.[1]
-
No Abbreviations: Write "Tyrphostin 51" and "Dimethyl Sulfoxide," not "T51" or "DMSO."
-
Storage: Store waste containers in a secondary containment tray to capture leaks. Keep the container closed unless adding waste.[1][6]
Final Note from the Senior Scientist
Safety in the laboratory is not just about avoiding injury; it is about the integrity of our environment and our data. By segregating Tyrphostin 51 correctly, you prevent the contamination of non-hazardous streams and ensure efficient incineration.[1] When in doubt, treat it as high-hazard waste. [1]
References
-
PubChem. (n.d.).[1] Tyrphostin 51 (Compound).[1][7][2][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Tyrphostin 9 | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyrphostin 51 = 98 126433-07-6 [sigmaaldrich.com]
- 3. TYRPHOSTIN A51 price,buy TYRPHOSTIN A51 - chemicalbook [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CAS 126433-07-6: tyrphostin 51 | CymitQuimica [cymitquimica.com]
Operational Safety Guide: Handling Tyrphostin 51 (RG-50864)
Executive Hazard Assessment
Tyrphostin 51 (CAS: 122520-90-5 / 126433-07-6), also known as RG-50864, is a synthetic benzylidene malononitrile compound that functions as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.
While often classified as "Harmful" (Acute Toxicity Category 4) rather than "Fatal" in Safety Data Sheets (SDS), researchers must treat this compound with high-level containment protocols due to its specific biological activity.
CRITICAL SAFETY WARNING: The DMSO Vector Effect Tyrphostin 51 is hydrophobic and is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent skin penetrant that carries dissolved small molecules directly into the bloodstream, bypassing the skin's natural barrier.
-
The Risk: Handling Tyrphostin 51 powder poses an inhalation risk.[1][2][3] Handling Tyrphostin 51 in DMSO poses a severe transdermal systemic toxicity risk.
-
The Control: Standard nitrile gloves are insufficient for prolonged contact with DMSO solutions. You must utilize the "Barrier Analysis" approach detailed in Section 3.
Mechanistic Context: Why We Handle It
To understand the safety urgency, one must understand the biological target. Tyrphostin 51 competes with ATP for the binding site on the intracellular domain of EGFR. By blocking this site, it prevents autophosphorylation and shuts down downstream signaling pathways (MAPK/ERK) that control cell proliferation.
Diagram 1: EGFR Inhibition Pathway
This diagram illustrates the specific point of intervention for Tyrphostin 51, validating the need to prevent systemic exposure which could disrupt endogenous regulation.
Caption: Tyrphostin 51 acts as a competitive inhibitor at the ATP binding site of EGFR, halting downstream proliferation signaling.[4]
Task-Based PPE Matrix
Do not rely on a single PPE standard. Protection must scale with the physical state of the chemical.
| Operational Phase | Hazard Profile | Primary PPE | Glove Protocol (CRITICAL) | Engineering Controls |
| Powder Weighing | Inhalation of particulates; Static dispersal. | Lab coat (buttoned), Safety Goggles (ANSI Z87.1). | Double Nitrile (4 mil min). Outer glove changed immediately if contaminated. | Chemical Fume Hood or Powder Weighing Station. Static gun recommended. |
| Solubilization (DMSO) | High Risk. Transdermal absorption via DMSO vector. | Lab coat, Safety Goggles, Closed-toe shoes. | Laminate/Barrier Gloves (e.g., Silver Shield) OR Double Nitrile with immediate change-out. | Fume Hood required.[5] Absorbent bench liner (plastic-backed) is mandatory. |
| In Vitro Assay | Dilute solution splash; Aerosol generation during pipetting. | Lab coat, Safety Glasses. | Single Nitrile (4 mil). | Biosafety Cabinet (if sterile) or Fume Hood. |
| Spill Cleanup | High concentration exposure. | Tyvek sleeves/apron, Face Shield + Goggles. | Chemical Resistant Utility Gloves (Butyl or Viton). | Fume Hood sash lowered. |
Operational Protocol: Solubilization & Handling
This protocol is designed as a self-validating system. If you observe deviations (e.g., precipitation), stop immediately.
A. Preparation[6][7]
-
Engineering Check: Verify Fume Hood flow is roughly 100 fpm (face velocity).
-
Workspace: Lay down a plastic-backed absorbent mat (absorbent side up). This captures micro-droplets of DMSO/Tyrphostin that are invisible to the naked eye.
-
Equipment: Use glass or polypropylene. Avoid polystyrene for high-concentration DMSO stocks as it may degrade.
B. Solubilization (The "Cloud Point" Validation)
Tyrphostin 51 is hydrophobic.
-
Weigh the powder inside the hood.
-
Add 100% DMSO to achieve a stock concentration (typically 10–25 mg/mL).
-
Vortex: Vortex vigorously for 30 seconds.
-
Validation Step: Inspect the solution against a dark background. It must be crystal clear (yellow to orange/red).
-
If cloudy: Sonication is required.[6] Sonicate in a water bath (room temp) for 5 minutes.
-
If still cloudy: Do not proceed. The compound may have degraded or the DMSO is hydrated (DMSO is hygroscopic; water content reduces solubility drastically).
-
C. Aliquoting
-
Aliquot stock solution into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C.
-
Labeling: Labels must read: "Tyrphostin 51 - TOXIC - DMSO."
Diagram 2: Safe Handling Workflow
Visualizing the sequence of controls to prevent cross-contamination.
Caption: Operational workflow emphasizing the visual solubility check and immediate waste containment.
Disposal & Emergency Response
Waste Management
Never pour Tyrphostin 51 solutions down the drain.
-
Solid Waste: Contaminated gloves, mats, and pipette tips must be collected in a dedicated "Hazardous Solid Waste" bag/container, labeled as "Toxic Debris."
-
Liquid Waste: Collect in a "Halogenated/Organic Solvent" waste carboy. Ensure the carboy is compatible with DMSO (HDPE is preferred).
Accidental Exposure
-
Skin Contact (DMSO solution):
-
Immediate Action: Do NOT use alcohol or organic solvents to clean the skin (this increases absorption).
-
Protocol: Flush with copious amounts of water and mild soap for 15 minutes.
-
-
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.
-
Spill (Powder): Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.
-
Spill (Liquid): Cover with absorbent pads. Clean the surface with a mild detergent and water.
References
- Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science, 267(5205), 1782–1788.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
